

Solubility of 3-Hydroxydiphenylamine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxydiphenylamine

Cat. No.: B363952

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Abstract

3-Hydroxydiphenylamine is a chemical intermediate with applications in the synthesis of dyes and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, purification, and formulation. This technical guide provides a summary of the currently available, albeit limited, solubility data for **3-Hydroxydiphenylamine**. Due to the scarcity of quantitative data in publicly available literature, this guide also details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This protocol is designed to be a practical resource for researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

3-Hydroxydiphenylamine (CAS No. 101-18-8), also known as 3-(phenylamino)phenol, is an aromatic compound containing both a hydroxyl and a secondary amine functional group. These groups confer a degree of polarity to the molecule, influencing its solubility in different media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that impacts its bioavailability, processability, and formulation design. This document aims to collate the known solubility characteristics of **3-Hydroxydiphenylamine** and to provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of 3-Hydroxydiphenylamine

A summary of the key physicochemical properties of **3-Hydroxydiphenylamine** is presented in Table 1. These properties are crucial for understanding its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[2]
Melting Point	81-82 °C	[1]
Boiling Point	340 °C	[1]
Water Solubility	<0.1 g/100 mL at 22.5 °C	[1]
pKa	9.74 ± 0.10 (Predicted)	[1]

Solubility Data

Quantitative solubility data for **3-Hydroxydiphenylamine** in a range of organic solvents is not readily available in peer-reviewed literature. The available information is primarily qualitative.

Table 2: Qualitative Solubility of **3-Hydroxydiphenylamine**

Solvent	Solubility	Reference
Water	Very slightly soluble (< 1 mg/mL)	[1][2]

Based on the principle of "like dissolves like," it can be inferred that **3-Hydroxydiphenylamine**, being a moderately polar molecule, would exhibit greater solubility in polar organic solvents compared to nonpolar solvents. The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (-O- and -N-) suggests potential for interaction with protic and aprotic polar solvents. However, experimental verification is essential.

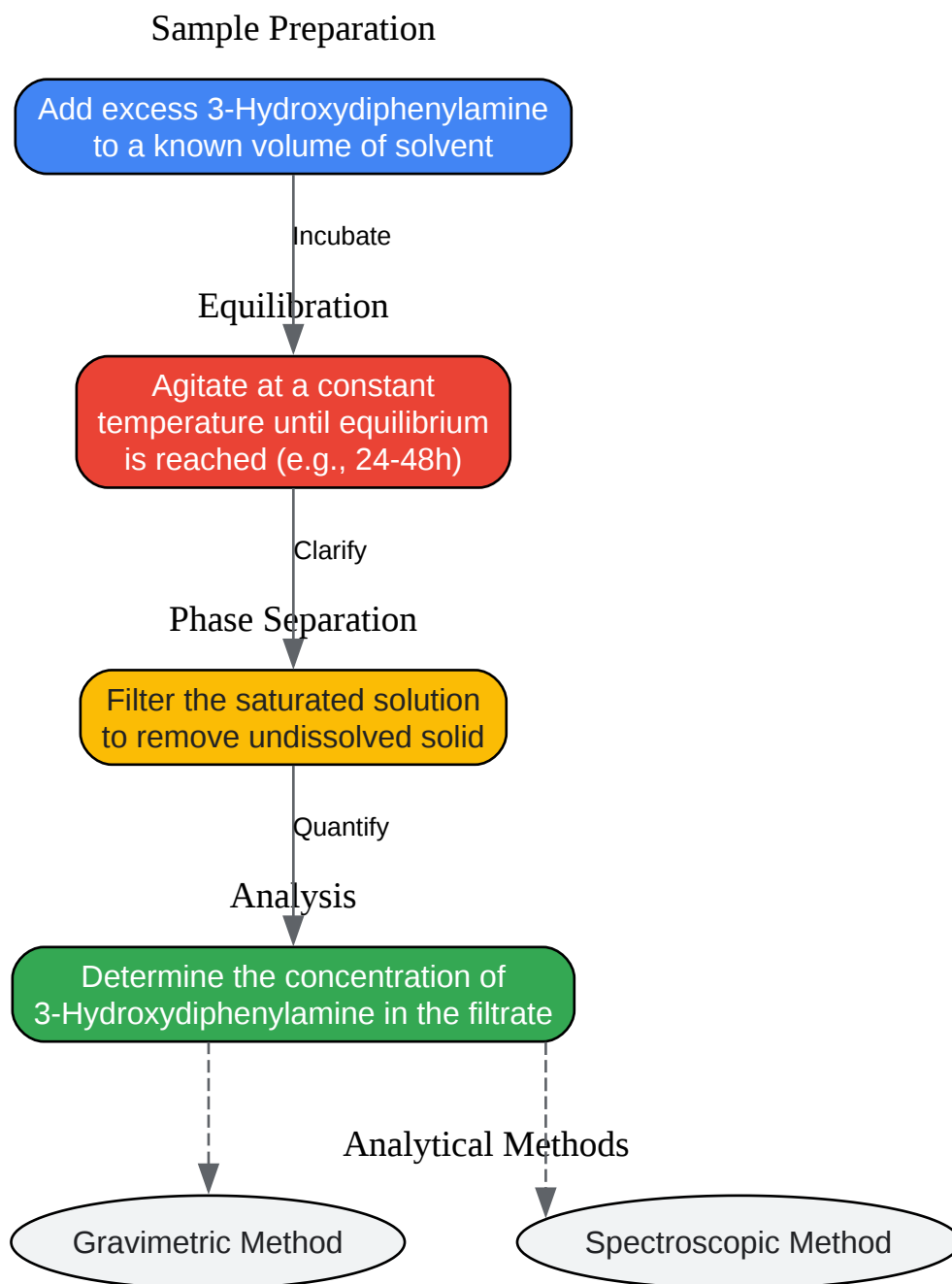
Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of **3-Hydroxydiphenylamine** in various organic solvents. This method is based on the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.^{[3][4]}

Materials and Equipment

- **3-Hydroxydiphenylamine** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Oven for drying
- UV-Vis spectrophotometer (if using spectroscopic method)
- Volumetric flasks and pipettes

Experimental Workflow



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Caption: Experimental workflow for determining the solubility of **3-Hydroxydiphenylamine**.

Detailed Methodology

Step 1: Preparation of Saturated Solution

- Add an excess amount of **3-Hydroxydiphenylamine** to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
- Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

Step 2: Sample Withdrawal and Filtration

- After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
- Immediately filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. The filter material should be chemically compatible with the solvent.

Step 3: Concentration Determination

Two common methods for determining the concentration of the dissolved solid are the gravimetric method and the spectroscopic method.

4.3.1. Gravimetric Method^{[3][5]}

- Accurately weigh the vial containing the filtered saturated solution.
- Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
- Once the solvent is fully evaporated, reweigh the vial containing the solid residue.

- The mass of the dissolved **3-Hydroxydiphenylamine** is the difference between the final and initial weights of the vial.
- Calculate the solubility in terms of g/L or mg/mL.

4.3.2. Spectroscopic Method (UV-Vis)[6][7]

- Prepare a series of standard solutions of **3-Hydroxydiphenylamine** of known concentrations in the solvent of interest.
- Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λ_{max}) to construct a calibration curve (Absorbance vs. Concentration).
- Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample.
- Use the calibration curve to determine the concentration of **3-Hydroxydiphenylamine** in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Conclusion

While there is a significant gap in the literature regarding the quantitative solubility of **3-Hydroxydiphenylamine** in organic solvents, this guide provides a framework for addressing this. The detailed experimental protocol outlined herein offers a reliable and systematic approach for researchers to determine the solubility of this compound in various solvents of interest. The generation of such data is paramount for the effective utilization of **3-Hydroxydiphenylamine** in synthetic chemistry and pharmaceutical sciences, enabling optimized reaction conditions, efficient purification processes, and rational formulation design. It is recommended that future studies focus on generating and publishing this fundamental data to aid in the broader application of this compound.

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